N-Dechloroethyl Cyclophosphamide

概要

説明

準備方法

The preparation of N-Dechloroethyl Cyclophosphamide involves the metabolic conversion of Ifosfamide. Ifosfamide undergoes side-chain oxidation to form this compound and 2-Dechloroethylifosfamide . The preferred method for determining the presence of this compound is gas chromatography with nitrogen-phosphorus detection (GC-NPD) or mass spectrometry (GC-MS)

化学反応の分析

Formation of N-Dechloroethyl Cyclophosphamide

This compound is formed through the N-dechloroethylation of cyclophosphamide, a reaction catalyzed by CYP enzymes .

This reaction represents a minor pathway in cyclophosphamide metabolism, accounting for approximately 10% of the drug's processing . The CYP3A4 enzyme, among others, is involved in this N-dealkylation process . While C-4 hydroxylation of cyclophosphamide predominates, N-dechloroethylation serves as a competing, albeit less prevalent, pathway .

Role in Cyclophosphamide Metabolism and Toxicity

- Reduced therapeutic efficacy The formation of this compound reduces the amount of cyclophosphamide available for conversion into its active forms, potentially diminishing the drug's therapeutic effect .

- Production of toxic byproducts N-dechloroethylation generates chloroacetaldehyde, a toxic byproduct associated with neurotoxicity . Chloroacetaldehyde is further metabolized to 2-chloroacetic acid, which can interact with cellular thiols, contributing to cellular damage .

Further Reactions and Significance

科学的研究の応用

N-Dechloroethyl Cyclophosphamide is primarily studied in the context of its parent compound, Ifosfamide. Its applications include:

作用機序

The mechanism of action of N-Dechloroethyl Cyclophosphamide is similar to that of Ifosfamide. Both compounds are prodrugs that require activation by enzymes within the body to exert their cytotoxic effects. The activated form of the drug alkylates DNA, leading to cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent disruption of DNA replication and transcription.

類似化合物との比較

N-Dechloroethyl Cyclophosphamide is similar to other metabolites of Ifosfamide, such as 2-Dechloroethylifosfamide and 4-Hydroxyifosfamide . These compounds share the following characteristics:

Formation: All are formed during the metabolic breakdown of Ifosfamide.

Structure: They belong to the oxazaphosphorine class of compounds.

Function: They play a role in the pharmacokinetics and pharmacodynamics of Ifosfamide.

The uniqueness of this compound lies in its specific formation pathway and its role in the neurotoxic effects observed in patients treated with Ifosfamide .

生物活性

N-Dechloroethyl cyclophosphamide (N-DECP) is a metabolite of cyclophosphamide (CP), a widely used alkylating agent in chemotherapy. This article explores the biological activity of N-DECP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. Its primary active metabolite is phosphoramide mustard, which forms DNA crosslinks, leading to cytotoxicity and apoptosis in cancer cells . N-DECP is formed through the dealkylation of cyclophosphamide and is considered an inactive metabolite; however, it has been implicated in various biological activities and toxicities associated with cyclophosphamide treatment.

N-DECP's biological activity is primarily linked to its role as a byproduct of cyclophosphamide metabolism. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2B6, which convert cyclophosphamide into its active forms and metabolites . The formation of N-DECP occurs through the following pathway:

- Cyclophosphamide Administration : Upon administration, cyclophosphamide undergoes hepatic metabolism.

- Dealkylation : This process yields N-DECP and other metabolites such as chloroacetaldehyde (CA), which can exhibit neurotoxic effects .

- Inactive Metabolite : While N-DECP itself does not exhibit significant cytotoxicity, it may influence the pharmacokinetics and toxicity profile of cyclophosphamide.

Biological Activity and Toxicity

The biological activity of N-DECP can be understood through its relationship with the overall pharmacological effects of cyclophosphamide. Key aspects include:

- Cytotoxicity : Although N-DECP is considered inactive, its formation can impact the efficacy of cyclophosphamide by altering the balance of active metabolites available for therapeutic action.

- Neurotoxicity : The conversion of cyclophosphamide to CA has been linked to neurotoxic effects, raising concerns about the safety profile of cyclophosphamide regimens that generate significant amounts of N-DECP .

- Immunosuppressive Effects : Cyclophosphamide is known for its immunosuppressive properties, which are also influenced by its metabolites. The presence of N-DECP may contribute to these effects indirectly by affecting the levels of other active metabolites .

Table 1: Comparative Metabolism Pathways

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Phosphoramide Mustard | Active metabolite from CP | Cytotoxic |

| This compound | Dealkylation pathway from CP | Inactive but affects pharmacokinetics |

| Chloroacetaldehyde | Dealkylation pathway from CP | Neurotoxic |

Case Study: Fluconazole Co-administration

A study investigated the effects of fluconazole on the metabolism of cyclophosphamide in patients undergoing treatment. Results indicated that fluconazole co-administration led to increased exposure to cyclophosphamide and decreased levels of its toxic metabolites . This suggests that while N-DECP itself may not be directly responsible for adverse effects, its formation could influence the overall toxicity profile when combined with other medications.

Clinical Implications

The understanding of N-DECP's role in cyclophosphamide therapy highlights several clinical implications:

- Monitoring Metabolite Levels : Clinicians may need to monitor levels of both active and inactive metabolites to optimize treatment efficacy and minimize toxicity.

- Drug Interactions : Co-administration with agents like fluconazole may alter the metabolic pathways involved, potentially reducing toxicities associated with cyclophosphamide .

- Personalized Medicine : Genetic variations in cytochrome P450 enzymes among patients can lead to differing levels of N-DECP and other metabolites, suggesting a need for personalized dosing strategies based on metabolic profiles .

特性

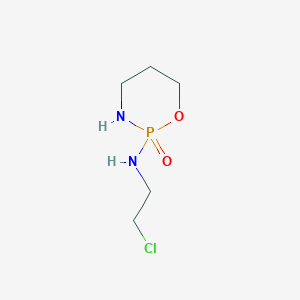

IUPAC Name |

N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKGMGPLDJOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909416 | |

| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36761-83-8 | |

| Record name | 3-Dechloroethylifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36761-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloroethylcyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Chloroethyl)amino)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DECHLOROETHYLIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Q3UC3WP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Dechloroethylifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Dechloroethylifosfamide formed in the body?

A1: 3-DCEIF is generated through the N-dechloroethylation of Ifosfamide [] or Cyclophosphamide [] primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6 [].

Q2: Is 3-DCEIF an active metabolite like Isophosphoramide Mustard?

A2: No, 3-DCEIF is considered an inactive metabolite. Unlike Isophosphoramide mustard, which directly interacts with DNA, 3-DCEIF does not possess alkylating properties and does not directly contribute to the cytotoxic effects of Ifosfamide [].

Q3: Why is 3-DCEIF formation important if it’s inactive?

A3: 3-DCEIF formation signifies a detoxification pathway competing with the activation of Ifosfamide []. Monitoring its levels provides insights into the balance between Ifosfamide activation and inactivation, which can impact therapeutic efficacy and toxicity [].

Q4: What is the significance of 3-DCEIF in relation to Chloroacetaldehyde?

A4: 3-DCEIF and the nephrotoxic metabolite Chloroacetaldehyde (CAA) are produced in equimolar amounts during Ifosfamide metabolism []. Therefore, 3-DCEIF levels can indirectly indicate the extent of CAA formation and potential for nephrotoxicity [].

Q5: How does the route of Ifosfamide administration impact 3-DCEIF formation?

A5: Oral administration of Ifosfamide has been linked to a higher incidence of encephalopathy compared to intravenous administration, and while the exact reason remains unclear, studies show no significant differences in the metabolic pattern of Ifosfamide, including 3-DCEIF formation, based on the route of administration [].

Q6: What is the significance of autoinduction in Ifosfamide metabolism?

A6: Ifosfamide exhibits autoinduction, meaning its metabolism, including 3-DCEIF formation, increases with repeated dosing. This leads to lower Ifosfamide exposure and potentially altered metabolite ratios, necessitating dose adjustments during treatment [, ].

Q7: Is there significant inter-individual variability in 3-DCEIF formation?

A7: Yes, considerable inter-individual variability exists in 3-DCEIF production, likely due to factors such as genetics, age, liver function, and co-administered medications [, ].

Q8: Do genetic polymorphisms influence 3-DCEIF levels?

A8: Polymorphisms in genes encoding glutathione S-transferases (GSTs), particularly GSTP1, have been associated with altered 3-DCEIF excretion and potentially influence Ifosfamide-induced toxicity [].

Q9: How do drug-drug interactions affect 3-DCEIF formation?

A9: Co-administration of drugs that inhibit or induce CYP enzymes, such as ketoconazole [] or rifampin [], can significantly alter Ifosfamide metabolism and consequently impact 3-DCEIF levels.

Q10: Can 3-DCEIF levels be used to personalize Ifosfamide therapy?

A10: While not a direct therapeutic target, monitoring 3-DCEIF levels, along with other Ifosfamide metabolites, may provide valuable information for personalizing therapy, optimizing efficacy, and minimizing toxicity [, ].

Q11: How is 3-DCEIF measured in biological samples?

A11: Sensitive and selective analytical methods, including gas chromatography (GC) [, , ] and liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) [, ], have been developed for quantifying 3-DCEIF in plasma and urine.

Q12: What are the advantages of using LC/MS/MS for 3-DCEIF analysis?

A12: LC/MS/MS methods offer high sensitivity, selectivity, and the ability to simultaneously measure multiple Ifosfamide metabolites, including 3-DCEIF, in a single run, facilitating comprehensive pharmacokinetic studies [, ].

Q13: What is the significance of enantioselective analysis of 3-DCEIF?

A13: Ifosfamide exists as enantiomers, and their metabolism can differ. Enantioselective analysis, achievable through chiral chromatography coupled with mass spectrometry [], allows for the separate quantification of (R)- and (S)-3-DCEIF, potentially providing deeper insights into the stereoselective metabolism and toxicity of Ifosfamide [].

Q14: How does 3-DCEIF relate to Ifosfamide-induced neurotoxicity?

A14: While the exact mechanisms of Ifosfamide-induced neurotoxicity are complex and not fully understood, 3-DCEIF, alongside other metabolites, has been implicated as a potential contributing factor [, ]. High levels of 3-DCEIF might indicate increased production of neurotoxic metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。